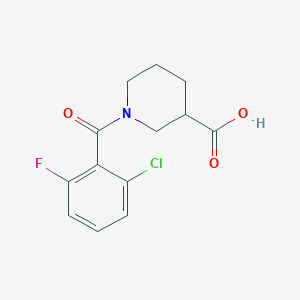

1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFNO3/c14-9-4-1-5-10(15)11(9)12(17)16-6-2-3-8(7-16)13(18)19/h1,4-5,8H,2-3,6-7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYXWUNQWRXGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2-chloro-6-fluorobenzoyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid is characterized by its unique structural features, which include a piperidine ring substituted with a chlorofluorobenzoyl moiety. The presence of fluorine in the molecule enhances its lipophilicity and bioavailability, making it a valuable candidate for drug development .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit selective inhibitory action against specific kinases involved in cancer progression, such as Aurora A kinase. This selectivity suggests potential use as an orally administrable anticancer agent .

Pain Management

The compound's structural analogs have been explored for their analgesic properties. They are believed to interact with pain pathways, potentially offering new avenues for pain management therapies .

Antibacterial Properties

Fluorinated compounds often demonstrate enhanced antibacterial activity. The incorporation of fluorine into the molecular structure of piperidine derivatives has been shown to improve their effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Case Study 1: Anticancer Research

A study conducted on a series of piperidine derivatives revealed that those containing fluorinated benzoyl groups exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the inhibition of cell cycle progression mediated by Aurora A kinase inhibition .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.4 | MCF-7 |

| Analog A | 7.2 | HeLa |

| Analog B | 4.8 | A549 |

Case Study 2: Antibacterial Activity

In a comparative study of various piperidine derivatives, it was found that those with halogen substitutions showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of fluorine in increasing membrane permeability and interaction with bacterial enzymes .

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| This compound | 12 µg/mL | E. coli |

| Analog C | 15 µg/mL | S. aureus |

| Analog D | 10 µg/mL | P. aeruginosa |

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Research and Application Context

- Enzyme Inhibition : The pyrazolo[3,4-b]pyridine derivative () has been studied in kinase inhibition due to its planar structure, suggesting that the target compound’s benzoyl group might be tailored for similar applications with altered selectivity .

- Nucleotide Analog Synthesis : The chloropyrimidine-substituted compound () is used in nucleotide analog synthesis, highlighting the role of piperidine-carboxylic acid derivatives in modulating nucleobase interactions. The target compound’s benzoyl group could offer alternative hydrogen-bonding geometries .

Biological Activity

1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a piperidine ring substituted with a 2-chloro-6-fluorobenzoyl group and a carboxylic acid group. This unique structure contributes to its diverse biological activities.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C13H13ClFNO3 |

| InChI Key | ZLYXWUNQWRXGGZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C(=O)C2=C(C=CC=C2Cl)F)C(=O)O |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these proteins, influencing various biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In a study involving FaDu hypopharyngeal tumor cells, it demonstrated cytotoxicity and induced apoptosis more effectively than the reference drug bleomycin . This suggests that the compound may be a candidate for further development in cancer therapy.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE contributes to increased levels of acetylcholine in the brain, potentially improving cognitive function.

Antiviral Properties

Preliminary studies have suggested that compounds similar to this one possess antiviral activity. For instance, certain piperidine derivatives have shown effectiveness against viruses like influenza . However, specific data on the antiviral activity of this compound remains limited.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other piperidine derivatives.

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid | Moderate anticancer activity | Similar structure but lacks carboxylic acid functionality |

| Piperidine derivatives with sulfonyl groups | Antibacterial, anticancer | Typically exhibit broader spectrum bioactivity |

The presence of both chloro and fluoro substituents in this compound enhances its biological properties compared to other derivatives.

Case Study: Anticancer Activity

In one notable study, researchers synthesized various piperidine derivatives and assessed their anticancer effects. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects against different cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Research Findings on Enzyme Inhibition

Another study focused on the enzyme inhibition properties of piperidine derivatives. It was found that compounds bearing similar functional groups as this compound could effectively inhibit AChE and other enzymes critical in disease pathways . This highlights the therapeutic potential of this compound in treating neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(2-Chloro-6-fluorobenzoyl)piperidine-3-carboxylic acid?

- Methodological Answer : Multi-step synthesis routes often involve halogenated intermediates and catalysts like palladium diacetate or tert-butyl XPhos. For example, hydrolysis of methyl esters under acidic conditions (e.g., HCl at 93–96°C for 17 hours) is a key step . Reaction optimization should focus on solvent selection (e.g., tert-butyl alcohol for inert conditions), temperature control, and catalyst efficiency. Post-reaction purification via pH adjustment (to 6.5 with NaOH) and solvent extraction (e.g., isopropanol/dichloromethane) ensures high yields .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC (≥95% purity threshold) combined with spectroscopic techniques:

- NMR : Confirm substitution patterns (e.g., chloro/fluoro groups on benzoyl ring, piperidine backbone).

- Mass Spectrometry : Verify molecular weight (e.g., C13H12ClFNO3 requires exact mass 296.05 g/mol).

- XRD : Resolve stereochemistry if chiral centers are present. Cross-reference with PubChem or CAS databases for validation .

Q. What safety protocols are essential when handling halogenated piperidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., dichloromethane).

- Emergency Measures : Neutralize spills with sodium bicarbonate and consult safety data sheets (SDS) for first-aid steps (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways, such as nucleophilic acyl substitution at the benzoyl group. Software like Gaussian or ORCA can optimize transition states and predict regioselectivity for fluorination/chlorination. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. What strategies resolve contradictions in reported synthetic yields for similar halogenated piperidines?

- Methodological Answer :

- Comparative Analysis : Replicate published procedures (e.g., palladium-catalyzed coupling vs. direct hydrolysis) and compare yields under standardized conditions.

- Parameter Screening : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity). For instance, higher HCl concentrations (36.5%) improve ester hydrolysis efficiency but may degrade acid-sensitive groups .

- Data Reconciliation : Cross-check with independent characterization (e.g., NMR purity vs. HPLC) to rule out byproduct interference .

Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Track demethylation or oxidative defluorination.

- Isotope Labeling : Use <sup>13</sup>C or <sup>19</sup>F labels to trace metabolic pathways.

- Computational ADME : Tools like SwissADME predict permeability and cytochrome P450 interactions .

Q. What advanced techniques characterize the solid-state properties of this compound?

- Methodological Answer :

- Thermal Analysis : DSC/TGA to determine melting points (e.g., 185–186°C for analogous piperidines ) and decomposition profiles.

- Polymorph Screening : Use solvent crystallization under varied conditions (e.g., ethanol/ethyl acetate) and analyze via PXRD.

- Surface Morphology : SEM/EDS to assess crystallinity and halogen distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.